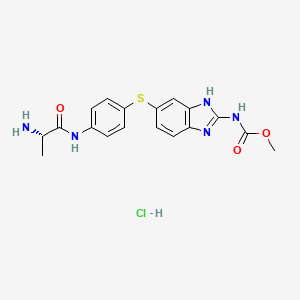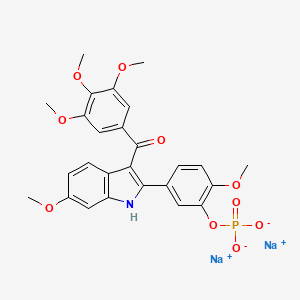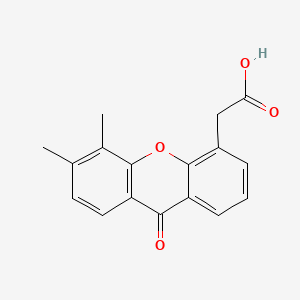![molecular formula C24H22O6 B1683854 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one CAS No. 914913-88-5](/img/structure/B1683854.png)
8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one
Overview
Description
Palomid 529 is a novel small-molecule drug that functions as a dual inhibitor of the TORC1 and TORC2 complexes. It is known for its ability to reduce tumor growth, angiogenesis, and vascular permeability. This compound is particularly significant in cancer research due to its inhibition of the PI3K/Akt/mTOR signaling pathway, which is central to promoting both tumor and tumor stroma .
Mechanism of Action
Target of Action
Palomid 529, also known as P529, primarily targets the TORC1 and TORC2 complexes . These complexes are part of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which plays a central role in promoting both tumor and tumor stroma .
Mode of Action
P529 is unique in that it causes the dissociation of both the TORC1 and TORC2 complexes . This results in the inhibition of both Akt and mTOR signaling . By inhibiting these complexes, P529 prevents upstream Akt activation through feedback loops .
Biochemical Pathways
The PI3K/Akt/mTOR pathway is a central point of dysregulation in many cancer cells . P529 shows both inhibition of Akt signaling and mTOR signaling similarly in tumor and vasculature . This pathway is often overactivated in various cancers, reducing apoptosis and promoting proliferation .
Pharmacokinetics
This is significant as it suggests that P529 could be used in the treatment of brain tumors, such as glioblastoma .
Result of Action
P529 has been shown to inhibit tumor growth, angiogenesis, and vascular permeability . It retains the beneficial aspects of tumor vascular normalization . Moreover, P529 has the additional benefit of blocking pAktS473 signaling consistent with blocking TORC2 in all cells .
Action Environment
The action of P529 can be influenced by the tumor microenvironment. For example, Akt signaling is increased in the tumor endothelium, likely from the constant bombardment of growth factors from the activated tumor and stroma . The blood-brain barrier can also influence the action of P529, particularly in the context of brain tumors .
Biochemical Analysis
Biochemical Properties
Palomid 529 plays a significant role in biochemical reactions by inhibiting the TORC1 and TORC2 complexes. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. Palomid 529 interacts with several key biomolecules, including the mammalian target of rapamycin (mTOR), phosphatidylinositol 3-kinase (PI3K), and protein kinase B (Akt). By binding to these enzymes, Palomid 529 effectively inhibits their activity, leading to reduced tumor growth, angiogenesis, and vascular permeability .
Cellular Effects
Palomid 529 exerts various effects on different cell types and cellular processes. It influences cell function by inhibiting cell signaling pathways, particularly the PI3K/Akt/mTOR pathway. This inhibition results in decreased cell proliferation, increased apoptosis, and reduced angiogenesis. Additionally, Palomid 529 affects gene expression and cellular metabolism by modulating the activity of key transcription factors and metabolic enzymes .
Molecular Mechanism
The molecular mechanism of Palomid 529 involves its binding interactions with the TORC1 and TORC2 complexes. By binding to these complexes, Palomid 529 inhibits their activity, leading to the dissociation of the TORC complexes and subsequent inhibition of Akt and mTOR signaling. This inhibition results in decreased phosphorylation of downstream targets, such as ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1, ultimately reducing cell growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Palomid 529 have been observed to change over time. The compound exhibits stability and retains its inhibitory activity over extended periods. Degradation of Palomid 529 can occur under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that Palomid 529 can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and angiogenesis .
Dosage Effects in Animal Models
The effects of Palomid 529 vary with different dosages in animal models. At lower doses, Palomid 529 effectively inhibits tumor growth and angiogenesis without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and immune suppression have been observed. These findings highlight the importance of optimizing the dosage of Palomid 529 to achieve maximum therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
Palomid 529 is involved in several metabolic pathways, primarily through its interaction with the PI3K/Akt/mTOR signaling pathway. By inhibiting this pathway, Palomid 529 affects metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, Palomid 529 interacts with enzymes and cofactors involved in various metabolic processes, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, Palomid 529 is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. Palomid 529’s distribution is influenced by factors such as tissue permeability, blood flow, and cellular uptake mechanisms. These factors determine the compound’s localization and accumulation within target tissues .
Subcellular Localization
Palomid 529 exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows Palomid 529 to effectively inhibit the TORC1 and TORC2 complexes and exert its therapeutic effects. Understanding the subcellular localization of Palomid 529 is essential for optimizing its efficacy and minimizing off-target effects .
Preparation Methods
The synthesis of Palomid 529 involves multiple steps, starting with the preparation of the core structure, which is a coumarin derivative. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of Palomid 529 is synthesized through a series of reactions involving the formation of a 1-benzopyran moiety with a ketone group at the C2 carbon atom.
Functionalization: The core structure is then functionalized with various substituents, including methoxy and hydroxyethyl groups, to achieve the desired chemical properties.
Chemical Reactions Analysis
Palomid 529 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones.
Reduction: Reduction reactions can occur at the ketone group, converting it back to the hydroxyethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include oxidized and reduced derivatives of Palomid 529.
Scientific Research Applications
Palomid 529 has a wide range of scientific research applications, including:
Cancer Research: It is used as an anti-tumor agent due to its ability to inhibit the PI3K/Akt/mTOR signaling pathway. .
Radiotherapy: Palomid 529 acts as a radiosensitizer, enhancing the effects of radiation therapy in cancer treatment.
Age-Related Macular Degeneration: The compound has been studied for its potential use in treating age-related macular degeneration due to its anti-angiogenic properties.
Other Applications: Palomid 529 has also been investigated for its potential use in treating other diseases characterized by abnormal cell proliferation and angiogenesis.
Comparison with Similar Compounds
Palomid 529 is unique among PI3K/Akt/mTOR inhibitors due to its ability to inhibit both TORC1 and TORC2 complexes. This dual inhibition allows it to bypass feedback loops that can lead to increased Akt signaling in some tumor cells, a limitation observed with other mTOR inhibitors such as rapamycin . Similar compounds include:
Rapamycin: An mTOR inhibitor that primarily targets the TORC1 complex.
PF-04691502: Another PI3K/mTOR inhibitor with high binding affinity for mTOR but different pharmacokinetic properties.
Palomid 529’s unique ability to inhibit both TORC1 and TORC2 complexes, along with its favorable pharmacokinetic properties, makes it a promising candidate for further research and development in cancer therapy and other applications.
Properties
IUPAC Name |
8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O6/c1-14(25)16-6-9-18-19-11-22(28-3)23(12-21(19)30-24(26)20(18)10-16)29-13-15-4-7-17(27-2)8-5-15/h4-12,14,25H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAHTLOYHVWAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=C(C=C4)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026005 | |
| Record name | 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914913-88-5 | |
| Record name | Palomid 529 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914913-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palomid 529 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914913885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palomid 529 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12812 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 914913-88-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALOMID 529 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV9409EWG4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


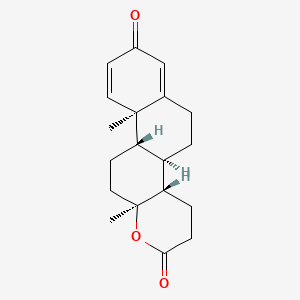
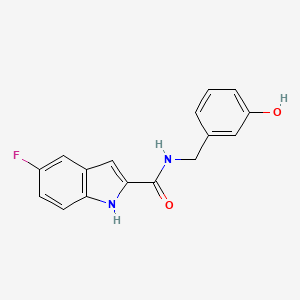
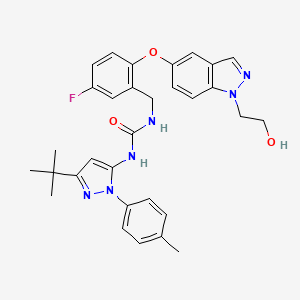
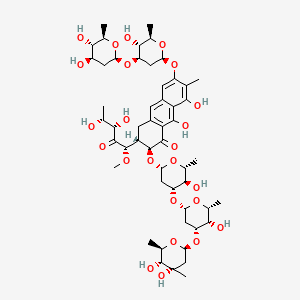

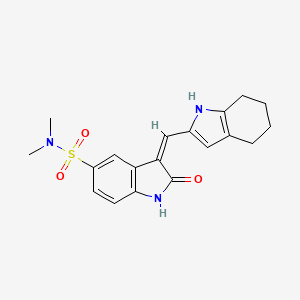

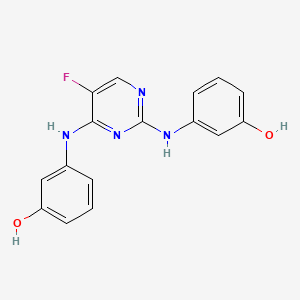
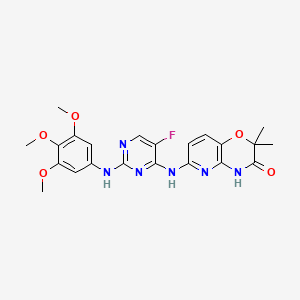
![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B1683789.png)

